molecular formula C20H21N5O3 B3903112 1-(3-methoxybenzyl)-4-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]piperazin-2-one

1-(3-methoxybenzyl)-4-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]piperazin-2-one

Cat. No. B3903112
M. Wt: 379.4 g/mol
InChI Key: BTRZMTPHPDXKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a piperazin-2-one derivative with a methoxybenzyl group at the 1-position and a 6-methylpyrazolo[1,5-a]pyrimidin-3-yl carbonyl group at the 4-position. Piperazin-2-ones are a class of organic compounds containing a piperazine ring which is substituted by a ketone at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazin-2-one ring, a methoxybenzyl group, and a 6-methylpyrazolo[1,5-a]pyrimidin-3-yl group. The exact spatial arrangement of these groups would depend on the specific synthetic route and conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the nonpolar methyl groups would influence its solubility, while the presence of the aromatic pyrimidine ring might influence its UV/Vis absorption properties .

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. If this compound has been designed as a drug, its mechanism of action would depend on the specific biological target it has been designed to interact with .

Safety and Hazards

Without specific toxicity data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and disposing of this compound .

Future Directions

The future directions for research on this compound would depend on its intended use. If it has been synthesized as part of a drug discovery program, future research might involve testing its biological activity, optimizing its structure for better activity or selectivity, or investigating its mechanism of action .

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-(6-methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-14-9-21-19-17(10-22-25(19)11-14)20(27)24-7-6-23(18(26)13-24)12-15-4-3-5-16(8-15)28-2/h3-5,8-11H,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRZMTPHPDXKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)C(=O)N3CCN(C(=O)C3)CC4=CC(=CC=C4)OC)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-methoxybenzyl)-4-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]piperazin-2-one
Reactant of Route 2
Reactant of Route 2
1-(3-methoxybenzyl)-4-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]piperazin-2-one
Reactant of Route 3
Reactant of Route 3
1-(3-methoxybenzyl)-4-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]piperazin-2-one
Reactant of Route 4
Reactant of Route 4
1-(3-methoxybenzyl)-4-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]piperazin-2-one
Reactant of Route 5
Reactant of Route 5
1-(3-methoxybenzyl)-4-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]piperazin-2-one
Reactant of Route 6
Reactant of Route 6
1-(3-methoxybenzyl)-4-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.